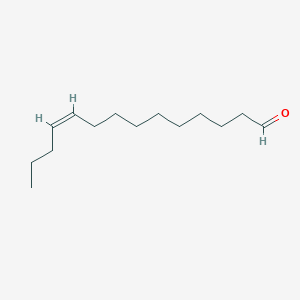

(Z)-tetradec-10-enal

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H26O |

|---|---|

Molekulargewicht |

210.36 g/mol |

IUPAC-Name |

(Z)-tetradec-10-enal |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,14H,2-3,6-13H2,1H3/b5-4- |

InChI-Schlüssel |

BSJLVCZFMFSRDY-PLNGDYQASA-N |

Isomerische SMILES |

CCC/C=C\CCCCCCCCC=O |

Kanonische SMILES |

CCCC=CCCCCCCCCC=O |

Herkunft des Produkts |

United States |

Biological Roles and Ecological Interactions of Z Tetradec 10 Enal

(Z)-tetradec-10-enal as a Pheromone Component in Arthropod Communication

This compound is recognized for its involvement in the complex communication systems of insects, particularly moths, where it acts as a semiochemical, influencing mating behaviors and reproductive strategies.

This compound has been identified as a component of the sex pheromone blends in several moth species. For instance, it is found in the sex pheromone glands of Helicoverpa armigera (cotton bollworm) and Helicoverpa assulta . Research on Helicoverpa armigera indicates that while the primary pheromone components are often longer-chain aldehydes like (Z)-11-hexadecenal, (Z)-9-tetradecenal (a positional isomer of the target compound, but relevant to the class) can act as a behavioral agonist at low concentrations and an antagonist at higher concentrations researchgate.net. It has also been identified as a minor component in the sex pheromone of the carob moth, Ectomyelois ceratoniae, alongside other unsaturated aldehydes and alcohols psu.eduresearchgate.net. The identification and characterization of these compounds typically involve sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-electroantennographic detection (GC-EAD) researchgate.netpsu.eduresearchgate.net.

The biological activity of this compound is mediated through specific olfactory receptors in male insects. These receptors are specialized proteins that bind to pheromone molecules, triggering a cascade of molecular events leading to behavioral responses such as attraction . Research into insect olfaction highlights that olfactory receptor neurons (ORNs) can be highly specific, with some receptors tuned to particular pheromone components lu.semdpi.comneuroinf.jp. The precise stereochemistry, including the position and configuration (Z or E) of the double bond, is critical for receptor binding and subsequent behavioral elicitation nih.govnih.gov. For example, the Z-configuration of the double bond in pheromones is often essential for optimal attraction, and even minor deviations can significantly alter or abolish the response nih.govnih.gov.

While primarily involved in conspecific attraction, pheromone components can also mediate interspecific interactions, sometimes with inhibitory effects. In some cases, a compound that acts as an attractant for one species might deter or have no effect on another, contributing to reproductive isolation . For instance, (Z)-9-tetradecenal has been noted to act as an inhibitor of interspecific communication in certain contexts . The specific role and impact of this compound in interspecific communication or as an inhibitor would depend on the receptor specificities and blend compositions of the interacting species.

Contribution of this compound to Host-Pest Interactions

This compound's role in host-pest interactions is largely linked to its function as a sex pheromone for agriculturally significant pests. By attracting male insects to specific locations, such as pheromone traps, it aids in monitoring and managing pest populations. For example, Helicoverpa armigera, a major agricultural pest, utilizes (Z)-9-tetradecenal (a positional isomer) as a pheromone component, and its inclusion in traps enhances catch rates, thereby assisting in pest control strategies researchgate.net. The ability to attract these pests to traps or disrupt their mating through synthetic pheromone applications is a key aspect of integrated pest management (IPM) vigyanvarta.inbiorxiv.org.

Ecological Dynamics and Environmental Influence on this compound Activity

The effectiveness of this compound as a semiochemical can be influenced by various ecological and environmental factors. Its volatility and reactivity are critical for its function, allowing it to disperse in the environment and be detected by insects . Environmental conditions such as temperature and humidity can affect the rate of release and dispersion of pheromones, as well as the sensitivity of insect olfactory systems publications.gc.ca. The persistence and degradation rates of the compound in the environment are also important ecological considerations, though pheromones are generally designed to be biodegradable publications.gc.ca. Research into pheromone production pathways, such as biosynthesis in yeast cell factories, aims to provide sustainable and cost-effective alternatives to chemical synthesis, which could impact the broader application of these compounds in pest management biorxiv.orgdtu.dk.

Biosynthesis and Metabolic Pathways of Z Tetradec 10 Enal

Elucidation of Enzymatic Catalysis in (Z)-tetradec-10-enal Production

The conversion of a common fatty acid into a specific unsaturated aldehyde is orchestrated by a precise sequence of enzymatic reactions. The key enzyme classes involved are desaturases, which introduce double bonds, and a reductase/oxidase system that modifies the carboxyl group. nih.govd-nb.info

The biosynthesis of unsaturated aldehydes like this compound is critically dependent on two main enzymatic systems: fatty acyl-CoA desaturases (FADs) and fatty-acyl reductases (FARs), often followed by an oxidation step. nih.gov

Desaturase Activity: FADs are responsible for introducing double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. nih.govd-nb.info The creation of the Z10-double bond in a 14-carbon chain precursor is a crucial step. This is typically accomplished by a Δ10-desaturase, an enzyme that has been identified in the pheromone glands of various moth species. nih.gov These enzymes contribute significantly to the vast diversity of moth pheromones. nih.govd-nb.info

Reduction and Oxidation: Following desaturation, the modified fatty acyl-CoA is converted to the corresponding aldehyde. This is generally a two-step process. First, a pheromone gland-specific fatty-acyl reductase (pgFAR) reduces the fatty acyl-CoA to a fatty alcohol. nih.govnih.gov Subsequently, an alcohol oxidase or a similar enzyme oxidizes the fatty alcohol to the final aldehyde product, this compound. nih.govresearchgate.net

The coordinated action of these enzyme systems is fundamental to the production of the final pheromone component.

| Enzyme Class | Function in this compound Biosynthesis |

| Fatty Acyl-CoA Desaturase (FAD) | Introduces the Z-configured double bond at the 10th carbon position of the fatty acid precursor. |

| Fatty-Acyl Reductase (FAR) | Reduces the carboxyl group of the unsaturated fatty acyl-CoA to a primary alcohol, forming (Z)-tetradec-10-en-1-ol. |

| Alcohol Oxidase/Dehydrogenase | Oxidizes the terminal alcohol group of (Z)-tetradec-10-en-1-ol to produce the final aldehyde, this compound. |

The biosynthesis of C10-C18 unsaturated pheromones in moths typically originates from de novo synthesis of palmitoyl-CoA (C16) or stearoyl-CoA (C18) in the pheromone gland. nih.govnih.gov For a C14 aldehyde like this compound, the pathway can involve two primary routes:

Desaturation followed by Chain Shortening: A C16 precursor like palmitoyl-CoA could first be desaturated by a Δ12-desaturase to produce (Z)-12-hexadecenoic acid, which is then chain-shortened by one round of β-oxidation to yield (Z)-10-tetradecenoyl-CoA.

Chain Shortening followed by Desaturation: Alternatively, palmitoyl-CoA (C16) can first be chain-shortened to myristoyl-CoA (C14). This saturated C14 precursor is then acted upon by a Δ10-desaturase to introduce the double bond at the correct position, forming (Z)-10-tetradecenoyl-CoA. d-nb.info

The specific route utilized can vary between species. These initial steps are then followed by the reduction and oxidation described previously to form the final aldehyde.

Genetic and Molecular Regulation of this compound Biosynthesis

The synthesis of this compound is a tightly regulated process, controlled at both the genetic and hormonal levels to ensure production occurs at the appropriate time for mating. researchgate.net

Modern high-throughput sequencing has enabled detailed transcriptomic analyses of female moth pheromone glands, providing a snapshot of all genes being actively expressed during pheromonogenesis. lu.selu.se These studies have been instrumental in identifying candidate genes involved in the biosynthesis of aldehyde pheromones. d-nb.inforesearchgate.net By comparing gene expression profiles between pheromone-producing and non-producing states, researchers have successfully identified numerous genes encoding for key enzymes like desaturases, fatty acid synthases, reductases, and oxidases. nih.govnih.govresearchgate.net This approach has confirmed that the expression of specific desaturase and reductase genes is often highly localized to the pheromone gland and temporally correlated with pheromone production. nih.gov

| Gene Type Identified via Transcriptomics | Putative Function in Pheromone Biosynthesis |

| Fatty Acid Synthase (FAS) | Production of initial saturated fatty acid precursors. nih.govresearchgate.net |

| Acyl-CoA Desaturases (Δ10, Δ11, etc.) | Introduction of double bonds into the acyl chain. d-nb.inforesearchgate.net |

| Fatty-Acyl Reductases (pgFAR) | Reduction of the acyl-CoA to an alcohol intermediate. d-nb.infonih.gov |

| Alcohol Oxidases/Dehydrogenases | Conversion of the alcohol intermediate to the final aldehyde. nih.gov |

| Acyl-CoA Binding Proteins | Transport and trafficking of fatty acid intermediates. d-nb.info |

The primary hormonal regulator of sex pheromone production in most female moths is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govresearchgate.net PBAN is a 33 or 34 amino acid peptide produced in the subesophageal ganglion of the brain. nih.govnih.gov It is released into the hemolymph, typically in response to circadian rhythms, and travels to the pheromone gland. nih.govwikipedia.org

Upon reaching the gland, PBAN binds to a G-protein coupled receptor on the surface of the pheromone gland cells. wikipedia.orgresearchgate.net This binding event triggers a signal transduction cascade that results in an influx of extracellular calcium ions (Ca2+). koreascience.kr This increase in intracellular calcium acts as a critical second messenger, activating key enzymes in the biosynthetic pathway. wikipedia.orgkoreascience.kr Evidence suggests that PBAN's regulatory action is often focused on the later steps of the pathway, such as the reduction of the fatty acyl-CoA to an alcohol. jst.go.jp In some species, Juvenile Hormone (JH) is also involved, often by regulating the competency of the gland to respond to PBAN. nih.govwikipedia.org

Comparative Biochemical Pathways for Related Unsaturated Aldehydes

The biochemical pathways leading to unsaturated aldehydes are highly conserved across many moth species, with specificity arising from variations in the enzymes employed. nih.gov The production of different aldehyde pheromones, such as (Z)-9-hexadecenal versus (Z)-11-hexadecenal, is often determined by the presence of different desaturase enzymes (e.g., a Δ9-desaturase vs. a Δ11-desaturase). nih.gov

For example, the sibling species Helicoverpa armigera and Helicoverpa assulta use the same two aldehyde components, (Z)-9-hexadecenal and (Z)-11-hexadecenal, but in opposite ratios. nih.gov Transcriptomic studies suggest that this difference is not due to entirely different enzymes, but rather to differential expression levels and subtle variations in the sequences of their respective Δ9 and Δ11 desaturase genes. nih.gov This demonstrates how slight modifications to a common biosynthetic toolkit can lead to species-specific pheromone blends, which are crucial for reproductive isolation. The pathway for this compound follows this same fundamental logic, where the expression of a Δ10-desaturase acting on a C14 precursor is the key determinant for its production.

Investigating Photo-Degradation Pathways in Biological Systems

The chemical structure of this compound, with its double bond and aldehyde functional group, makes it susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photo-degradation can occur abiotically in the environment after the pheromone is released, affecting the integrity and longevity of the chemical signal. The primary mechanism of photo-degradation for unsaturated lipids and aldehydes is photo-oxidation.

Photo-oxidation is initiated by the absorption of light energy, which can lead to the formation of reactive oxygen species or the direct excitation of the molecule. In the presence of oxygen, this process can lead to the formation of hydroperoxides as primary oxidation products. These hydroperoxides are unstable and can subsequently decompose into a variety of secondary oxidation products, including shorter-chain aldehydes, ketones, and carboxylic acids. This degradation alters the chemical message and can render the pheromone inactive.

The double bond at the 10th position of this compound is a likely site for photo-oxidative attack. The process can lead to cleavage of the carbon chain, resulting in volatile products that would dissipate and disrupt the specific pheromone blend necessary for attracting a mate. The aldehyde group itself can also be oxidized to a carboxylic acid upon exposure to light and air.

While the general principles of photo-oxidation of unsaturated aldehydes are understood, specific research detailing the precise photo-degradation pathways of this compound within a biological context, such as on the cuticle of an insect, is not extensively documented. However, it is known that some insects have evolved mechanisms to protect their pheromones from rapid degradation, such as the inclusion of antioxidants in the pheromone gland secretion or behavioral adaptations to release pheromones at times of lower UV intensity.

The table below outlines the potential products resulting from the photo-degradation of this compound based on established mechanisms of lipid and aldehyde photo-oxidation.

| Precursor Compound | Potential Photo-Degradation Products | General Class of Product |

| This compound | (Z)-tetradec-10-enoic acid | Carboxylic Acid |

| This compound | Shorter-chain aldehydes (e.g., octanal) | Aldehyde |

| This compound | Shorter-chain alkenes | Alkene |

| This compound | Hydroperoxides | Peroxide |

Advanced Chemical Synthesis Methodologies for Z Tetradec 10 Enal

Stereoselective Synthesis for Precise Z-Configuration Control

The biological activity of many insect pheromones is highly dependent on the specific geometry of their double bonds. For (Z)-tetradec-10-enal, the Z-configuration is crucial, necessitating synthetic strategies that afford high isomeric purity.

The Wittig reaction is a cornerstone in alkene synthesis, offering a reliable method for forming carbon-carbon double bonds. nih.gov The stereochemical outcome of the Wittig reaction is notably influenced by the nature of the phosphorus ylide used. organic-chemistry.org For the synthesis of Z-alkenes, non-stabilized ylides are typically employed. organic-chemistry.orglibretexts.org These reactive ylides, when reacted with aldehydes under salt-free and aprotic conditions, proceed through a four-centered transition state that leads to an oxaphosphetane intermediate, which then decomposes to preferentially form the Z-alkene. libretexts.orgpitt.edu

The general approach involves the reaction of an appropriate phosphonium (B103445) salt with a strong base to generate the ylide in situ, which then reacts with an aldehyde. For this compound, this could involve the reaction of a C10 phosphonium ylide with a C4 aldehyde, or vice versa. The choice of base and solvent is critical for maximizing the Z:E ratio. While traditional Wittig reactions provide a robust route, variations like the Stork-Zhao-Wittig olefination can also be employed for high Z-selectivity, often under milder conditions. orgsyn.org

Table 1: Selected Research Findings on Wittig Reactions for Z-Alkene Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Ylide Type | Aldehyde/Ketone | Key Conditions | Z:E Ratio | Yield | Reference |

|---|---|---|---|---|---|

| Non-stabilized | Aldehydes | Salt-free, aprotic solvents | Predominantly Z | Varies | organic-chemistry.orgpitt.edu |

| Non-stabilized | Aldehydes | THF/DCM, tPentOK, -78°C to RT | >20:1 | 60-81% | nih.gov |

| Stabilized | Aldehydes | In situ ylide formation (NaHCO3) | High E-selectivity | Moderate | nih.gov |

The partial reduction of internal alkynes is a powerful and highly stereoselective method for the synthesis of Z-alkenes. This approach involves the creation of a tetradec-10-ynal precursor, followed by a stereoselective hydrogenation of the triple bond.

The most common catalyst for this transformation is Lindlar's catalyst, which is a palladium catalyst poisoned with lead acetate (B1210297) and quinoline (B57606) supported on calcium carbonate. masterorganicchemistry.com This deactivation of the catalyst prevents over-reduction of the alkyne to the corresponding alkane and facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of the cis (or Z)-alkene. masterorganicchemistry.com

Another effective catalyst system is P-2 nickel boride, prepared by the reduction of a nickel(II) salt with sodium borohydride. masterorganicchemistry.com Similar to Lindlar's catalyst, the P-2 catalyst also promotes the syn-hydrogenation of alkynes to yield Z-alkenes. The choice of catalyst can depend on the specific substrate and desired reaction conditions.

Table 2: Comparison of Catalysts for Alkyne Reduction to Z-Alkenes This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst | Description | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| Lindlar's Catalyst | Pd/CaCO3 poisoned with lead acetate and quinoline | Prevents over-reduction to alkane; high Z-selectivity. | Internal alkynes | masterorganicchemistry.comresearchgate.net |

| P-2 Nickel Boride | Prepared from Ni(II) salt and NaBH4 | Alternative to lead-based catalysts; high Z-selectivity. | Internal alkynes | masterorganicchemistry.com |

Olefin metathesis has emerged as a versatile tool in organic synthesis, and recent advancements have led to the development of highly Z-selective catalysts. nih.govresearchgate.netacs.org These catalysts, typically based on ruthenium or molybdenum, can facilitate the cross-metathesis of two terminal olefins to form an internal Z-alkene with high stereocontrol. rsc.orgnih.govu-tokyo.ac.jpnih.gov

For the synthesis of this compound, a Z-selective cross-metathesis reaction could be envisioned between 1-butene (B85601) and a suitable ω-unsaturated aldehyde or its protected precursor. nih.gov The development of chelated ruthenium catalysts has demonstrated excellent Z-selectivity in the cross-metathesis of both terminal and internal Z-olefins. nih.govacs.org Molybdenum-based catalysts have also shown exceptional Z-selectivity, often exceeding 98%, in the synthesis of various natural products. nih.govu-tokyo.ac.jpresearchgate.net The efficiency of these reactions can sometimes be enhanced by conducting them under reduced pressure to remove the volatile ethylene (B1197577) byproduct, thereby driving the equilibrium towards the desired product. u-tokyo.ac.jpresearchgate.net

Table 3: Z-Selective Olefin Metathesis Catalysts and Their Performance This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst Type | Key Features | Z-Selectivity | Typical Yields | Reference |

|---|---|---|---|---|

| Chelated Ruthenium | High Z-selectivity, functional group tolerance | >95% | Good | nih.govacs.org |

| Molybdenum MAP | Highly Z-selective, effective for natural product synthesis | up to >98% | 51-97% | nih.govu-tokyo.ac.jpresearchgate.netmit.edu |

| Nitrato-type Ruthenium | Improved activity and selectivity over carboxylate-substituted catalysts | High | Good | researchgate.netnih.gov |

Asymmetric Synthesis of Chiral Derivatives of this compound

While this compound itself is achiral, the synthesis of its chiral derivatives is of significant interest for structure-activity relationship studies and the development of more specific chemical probes. Asymmetric synthesis methodologies allow for the creation of enantiomerically enriched compounds.

One approach involves the asymmetric reduction of α,β-unsaturated carboxylic acids to form β-chiral aldehydes. chemistryviews.orgdicp.ac.cnorganic-chemistry.orgacs.org Copper hydride (CuH)-catalyzed reactions, in particular, have shown great promise in this area. dicp.ac.cnorganic-chemistry.orgacs.org Using a chiral phosphine (B1218219) ligand, these reactions can achieve high enantioselectivity and tolerate a wide range of functional groups. chemistryviews.orgdicp.ac.cnorganic-chemistry.orgacs.org This method could be adapted to synthesize chiral precursors that can then be elaborated into derivatives of this compound.

Another strategy involves the use of chiral catalysts or ligands to control the stereochemistry of key bond-forming reactions in the synthetic sequence. nih.gov For example, asymmetric cycloaddition reactions or selenolactonizations can introduce chirality early in the synthesis, which is then carried through to the final product. nih.gov

Chemo-Enzymatic Synthesis Routes for Enantiopure Compounds

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of enzymatic transformations to produce enantiopure compounds. beilstein-journals.org Lipases are particularly useful enzymes in this context, as they can catalyze enantioselective reactions such as acylation and transesterification on a variety of substrates, including precursors to insect pheromones. nih.govresearchgate.net

For the synthesis of chiral derivatives of this compound, a key intermediate, such as a racemic alcohol, could be resolved using a lipase-catalyzed kinetic resolution. nih.gov In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This method has been successfully applied to the synthesis of various chiral pheromones. nih.govresearchgate.net Furthermore, lipases can be involved in the controlled release of pheromone precursors from triacylglycerols, a process that is crucial in the biosynthesis of pheromones in some insects. plos.orgnih.gov

Optimization of Synthetic Efficiency and Purity

Maximizing the yield and isomeric purity of this compound is crucial for its practical application. Optimization of reaction conditions is a key aspect of achieving this goal. scielo.brresearchgate.netresearchgate.net This can involve systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time. For instance, in iron-mediated cross-coupling reactions used in pheromone synthesis, the choice of additives and leaving groups can significantly impact the efficiency of the reaction. nih.gov

The purification of the final product to remove the unwanted E-isomer and other impurities is a critical final step. Due to the often similar physical properties of Z and E isomers, standard purification techniques like distillation may not be sufficient. researchgate.net Chromatographic methods are often necessary. Column chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) is a common technique for separating cis and trans isomers, as the silver ions selectively interact with the double bonds, allowing for their separation. researchgate.net Alternatively, derivatization of the aldehyde to a more easily separable compound, followed by regeneration of the aldehyde, can be an effective purification strategy. researchgate.net In some cases, selective reduction of the aldehyde in a mixture of isomers can be employed, exploiting potential differences in reactivity. researchgate.net

Novel Synthetic Strategies for Industrial Production and Research Applications

The demand for large quantities of stereoisomerically pure this compound for agricultural applications, such as mating disruption and pest monitoring, has driven the development of innovative and cost-effective synthetic routes. nih.gov Concurrently, research applications require flexible and efficient methods to produce analogues for structure-activity relationship studies. Modern synthetic chemistry has addressed these needs through several powerful methodologies.

One of the most reliable and widely used methods for the stereoselective synthesis of Z-alkenes is the Wittig reaction . organic-chemistry.orgscienceinfo.com This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, a non-stabilized ylide is typically employed, which preferentially leads to the formation of the Z-isomer. libretexts.org The general approach involves the reaction of a C10 phosphonium salt with a C4 aldehyde, or vice versa. The choice of base and solvent system is critical in maximizing the yield and the Z:E isomeric ratio.

| Phosphonium Salt | Aldehyde/Ketone | Base | Solvent | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| (Decyl)triphenylphosphonium bromide | Butanal | n-Butyllithium | Tetrahydrofuran (THF) | 75-85 | >95:5 |

| (Butyl)triphenylphosphonium bromide | Decanal | Sodium bis(trimethylsilyl)amide (NaHMDS) | THF | 80-90 | >90:10 |

Olefin metathesis , particularly Z-selective cross-metathesis, has emerged as a powerful alternative for the synthesis of (Z)-alkenes. nih.govillinois.eduximo-inc.com This catalytic method offers a more atom-economical and often shorter route compared to traditional methods. The development of molybdenum and ruthenium-based catalysts with specific ligand designs has enabled high Z-selectivity. researchgate.net For the synthesis of this compound, a cross-metathesis reaction between two shorter-chain terminal alkenes can be envisioned, one containing the aldehyde functionality (or a precursor) and the other providing the remainder of the carbon chain.

| Catalyst Type | Alkene 1 | Alkene 2 | Catalyst Loading (mol%) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| Schrock Molybdenum Catalyst | 1-Butene | 10-Undecenal | 1-5 | 60-75 | >95:5 |

| Hoveyda-Grubbs Ruthenium Catalyst | 1-Pentene | 9-Decenal | 2-5 | 65-80 | >90:10 |

In addition to these mainstream methods, research into more sustainable and efficient strategies is ongoing. Biocatalysis , for instance, presents a promising avenue for the synthesis of pheromones. While specific enzymatic routes to this compound are still under development, the broader field of biocatalysis has demonstrated the potential for highly selective transformations under mild conditions. lu.seresearchgate.netresearchgate.net This could involve the use of desaturases to introduce the Z-double bond into a saturated fatty acid precursor, followed by enzymatic reduction to the aldehyde.

The synthesis of insect pheromones, including this compound, is a critical component of developing sustainable agricultural practices. rsc.org The continuous innovation in synthetic methodologies, from well-established reactions like the Wittig olefination to cutting-edge catalytic processes like olefin metathesis, ensures a reliable and cost-effective supply of these valuable semiochemicals for both large-scale agricultural use and fundamental research.

Analytical Techniques for the Detection and Structural Elucidation of Z Tetradec 10 Enal

Advanced Sample Preparation Techniques (e.g., Headspace Solid-Phase Microextraction)

Headspace Solid-Phase Microextraction (HS-SPME) is a highly sensitive, solvent-free, and efficient technique widely employed for the analysis of volatile and semi-volatile compounds nih.govthermofisher.com. This method is particularly well-suited for capturing compounds like unsaturated aldehydes, which are often present in low concentrations in biological samples. The process involves exposing a coated fiber to the headspace (the gas phase above a sample) of a liquid or solid matrix. Volatile analytes partition from the sample into the fiber coating based on their affinity. An equilibration step, typically involving heating the sample vial (e.g., 40-70 °C) for a specific duration (e.g., 5-30 minutes) with agitation, is crucial to maximize the concentration of VOCs in the headspace, thereby enhancing extraction efficiency nih.govthermofisher.com.

Various fiber coatings are available, with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) being a common choice due to its broad affinity for a wide range of VOCs, including aldehydes nih.govmdpi.com. After the extraction period, the SPME fiber is transferred to the injector port of a Gas Chromatograph (GC), where the adsorbed analytes are thermally desorbed at elevated temperatures (e.g., 250-280 °C) for a short duration (e.g., 2-5 minutes) before being introduced onto the GC column for separation and subsequent analysis mdpi.com.

Table 1: Typical HS-SPME Parameters for VOC Analysis (Applicable to Unsaturated Aldehydes)

| Parameter | Typical Range/Example | Notes |

| Fiber Coating | DVB/CAR/PDMS, PDMS/DVB, CAR/PDMS | Selected based on target analyte polarity and volatility |

| Equilibration Temperature | 40-70 °C | Enhances volatilization of analytes into the headspace |

| Equilibration Time | 5-30 min | Allows analytes to reach equilibrium in the headspace |

| Agitation | Pulsed or continuous stirring | Improves mass transfer and extraction efficiency |

| Desorption Temperature | 250-280 °C | For GC injector port; ensures complete volatilization from the fiber |

| Desorption Time | 2-5 min | Sufficient time for analytes to transfer to the GC column |

| Sample Volume | 5-20 mL (liquid) or appropriate solid sample weight | Depends on the matrix and expected analyte concentration |

Bioassay-Guided Fractionation and Identification Methods

Bioassay-guided fractionation is a powerful strategy for isolating biologically active compounds from complex mixtures, such as insect pheromone glands or defensive secretions, where the target molecule may be present in very low quantities alongside numerous other compounds researchgate.net. This approach integrates chemical separation techniques with biological assays to pinpoint fractions containing the desired activity.

The process typically begins with the collection of a crude extract or volatile sample from the biological source, which is then subjected to initial bioassays to confirm its activity researchgate.netjst.go.jp. Subsequently, the extract is fractionated using chromatographic methods, such as column chromatography or High-Performance Liquid Chromatography (HPLC). Each resulting fraction is then tested in parallel bioassays to determine which fraction(s) retain the original biological activity researchgate.net. This iterative process of fractionation and bioassay screening continues until a sufficiently pure compound or a small number of compounds responsible for the observed activity are isolated.

The identification of the isolated active compound(s) is primarily achieved through advanced spectroscopic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS) thermofisher.comresearchgate.netoup.comresearchgate.net. GC-MS allows for the separation of individual components within a fraction and provides mass spectral data that can be compared to spectral libraries or used to deduce structural features. For unsaturated compounds like (Z)-tetradec-10-enal, determining the precise position of the double bond can be challenging and may require derivatization techniques prior to GC-MS analysis or the use of Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation researchgate.net. Electrophysiological recordings and detailed behavioral tests are also crucial for confirming the biological relevance of the identified compounds, especially in the context of pheromones or semiochemicals pnas.org.

Table 2: Workflow for Bioassay-Guided Fractionation and Identification

| Step | Description | Key Techniques/Considerations |

| 1. Sample Collection | Obtaining the complex mixture from the biological source (e.g., insect glands, headspace). | Solvent extraction, SPME, or other appropriate volatile collection methods. |

| 2. Initial Bioassay | Testing the crude extract or sample for the specific biological activity of interest. | Behavioral assays (e.g., olfactometry, choice tests, mating attempts) to confirm presence of active compound(s). |

| 3. Fractionation | Separating the crude extract into simpler chemical fractions. | Chromatographic techniques such as column chromatography, HPLC, or preparative GC. |

| 4. Fraction Bioassay | Testing each fraction for the presence of the biological activity. | Repeating behavioral assays on the separated fractions to identify the active fraction(s). |

| 5. Identification | Analyzing the most biologically active fraction(s) to determine the chemical structure of the compound(s). | GC-MS for separation and mass spectral data; NMR for detailed structural elucidation; derivatization for unsaturated bonds. |

| 6. Confirmation | Verifying the activity of the identified compound(s). | Synthesis of the pure compound or obtaining a purified standard; re-testing with behavioral assays. |

Research on this compound in Sustainable Pest Management Remains Undocumented

Comprehensive searches of scientific literature and pest management resources have revealed a significant lack of specific research data on the chemical compound this compound in the context of sustainable pest management. Despite its structural similarity to other known insect pheromones, detailed studies focusing on its application in pheromone-based monitoring, mating disruption, or controlled-release formulations could not be identified.

The available body of research extensively covers related compounds, such as the alcohol (Z)-tetradec-10-en-1-ol and the acetate (B1210297) (Z)-tetradec-10-en-1-yl acetate, which are recognized as pheromone components for various lepidopteran species. However, the user's specific request to focus solely on the aldehyde, this compound, could not be fulfilled due to the absence of targeted research on this particular molecule for pest management applications.

Consequently, the generation of an article with the requested detailed outline, including data tables and specific research findings on trap design, mating disruption efficacy, and formulation science for this compound, is not possible at this time. To produce such an article would necessitate the extrapolation of data from other compounds, a measure that would compromise scientific accuracy and violate the explicit constraints of the request.

Further research would be required to isolate and identify insect species that may utilize this compound as a key pheromone component. Such a discovery would be the foundational step for subsequent investigations into its potential role in sustainable pest management strategies as outlined in the user's request. Without this primary research, any discussion of its applications would be purely speculative.

Therefore, this report concludes that there is insufficient scientific information available to construct the requested article on the applications of this compound in sustainable pest management research.

Applications of Z Tetradec 10 Enal in Sustainable Pest Management Research

Formulation Science for Controlled Release and Longevity of (Z)-tetradec-10-enal

Polymer-Based Delivery Systems

The effective use of this compound in pest management is heavily reliant on advanced delivery systems that control its release. Polymers are a cornerstone of these systems, offering a way to protect the pheromone from environmental degradation and to regulate its dispersal over time.

Polymer-based dispensers are a common method for the controlled release of insect pheromones. These can include plastic films that are permeable to the pheromone, allowing it to diffuse into the environment at a controlled rate. The choice of polymer can influence the diffusion and release rate of the pheromone. Another approach is the use of monolithic flowable dispensers, which are formulations that can be manually or mechanically applied and provide a season-long release of the pheromone.

Microencapsulation is another polymer-based technology that has been explored for the delivery of pheromones. This involves enclosing the pheromone in microscopic polymer capsules, from which it is slowly released. This method can offer protection from environmental factors and a more uniform release profile.

The development of these delivery systems is crucial for the practical application of this compound in mating disruption programs, a key strategy in integrated pest management.

| Delivery System | Description | Key Features |

| Permeable Plastic Films | Pheromone is contained within a dispenser made of a polymer film that allows for controlled diffusion. | - Rate of release is determined by polymer type and thickness. - Protects the pheromone from direct exposure to sunlight and rain. |

| Monolithic Flowable Dispensers | A flowable formulation that creates long-lasting dispensers upon application. | - Can be applied manually or mechanically. - Provides season-long pheromone release. |

| Microencapsulation | Pheromone is enclosed in microscopic polymer capsules. | - Offers enhanced protection from environmental degradation. - Provides a more uniform and sustained release. |

Environmental Persistence and Degradation of Formulations

The environmental fate of this compound is a critical consideration for its use in sustainable agriculture. As a long-chain aldehyde, it is subject to several degradation pathways in the environment.

Atmospheric degradation is a primary route for the breakdown of aldehydes. This is primarily driven by photolytic processes and reactions with hydroxyl (OH) radicals. Additionally, microbial degradation in soil and water can contribute to its breakdown. The high water solubility of aldehydes also means they can be washed out of the atmosphere by rain.

Straight-chain lepidopteran pheromones, the class to which this compound belongs, are generally characterized by high volatility and rapid dissipation in the air. This leads to the expectation that residues in the environment will be negligible. They are considered to be non-persistent and environmentally safe.

Integration of this compound with Broader Integrated Pest Management (IPM) Programs

This compound, primarily through its application in mating disruption, is a valuable component of Integrated Pest Management (IPM) programs. IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques.

The integration of this compound into IPM programs offers several advantages. As a species-specific pheromone, it targets a narrow range of pests, leaving beneficial insects such as pollinators and natural enemies unharmed. This selectivity is a core principle of IPM, which seeks to minimize the impact of pest control on the broader ecosystem.

In an IPM framework, this compound is often used in conjunction with other control methods. For instance, it can be used to suppress pest populations, reducing the need for broad-spectrum insecticides. When insecticides are necessary, the targeted use of pheromones can allow for more precise and limited applications. Monitoring of pest populations, another key aspect of IPM, can also be enhanced through the use of pheromone-baited traps.

The successful integration of this compound into an IPM program requires a thorough understanding of the target pest's biology and behavior. The timing of dispenser deployment, the density of dispensers, and the coordination with other control tactics are all critical factors for success.

| IPM Strategy | Role of this compound |

| Mating Disruption | The primary application, where synthetic pheromone confuses males and prevents them from finding mates. |

| Population Monitoring | Used as a lure in traps to monitor the presence and density of the target pest population. |

| Reducing Insecticide Use | By suppressing pest populations, it reduces the reliance on and frequency of insecticide applications. |

| Enhancing Biological Control | Its specificity preserves populations of natural enemies that help to control the target pest and other secondary pests. |

Addressing Pest Resistance and Behavioral Adaptations to Pheromone Use

A significant advantage of using pheromones like this compound for pest control is the low likelihood of pests developing resistance. Unlike conventional insecticides that target specific physiological pathways and can be rendered ineffective by genetic mutations, mating disruption works by interfering with the insect's natural communication system.

The mechanisms of mating disruption are multifaceted and can include confusing males by masking the natural pheromone plumes, leading them to follow false trails, and affecting their ability to respond to calling females. This behavioral manipulation is a complex process to overcome through simple genetic adaptation.

While the development of resistance to pheromones is considered unlikely, ongoing research and monitoring are essential. Changes in pest behavior in response to long-term pheromone use could theoretically occur. For example, some insects might evolve to rely on different cues for mating or develop a higher threshold of sensitivity to the pheromone. However, to date, there is limited evidence to suggest that this is a widespread problem for pheromones used in mating disruption.

The continued effectiveness of this compound in pest management will depend on its judicious use within IPM programs that incorporate a variety of control tactics. This diversity of control measures helps to reduce the selection pressure for any single adaptation, ensuring the long-term sustainability of this environmentally friendly pest control tool.

Emerging Research Frontiers and Interdisciplinary Perspectives for Z Tetradec 10 Enal

Synthetic Biology and Biotechnological Production of (Z)-tetradec-10-enal

The conventional chemical synthesis of insect pheromones like this compound often involves costly, multi-step processes that may utilize hazardous materials and generate toxic waste. engconfintl.org As a result, significant research efforts are now directed towards developing sustainable and cost-effective biotechnological production platforms. earlham.ac.ukresearchgate.net These approaches leverage the metabolic machinery of engineered microorganisms and plants to synthesize complex molecules from simple, renewable feedstocks. engconfintl.org

The core of this strategy involves reconstructing the biosynthetic pathways of pheromones within a host organism. engconfintl.org While chemical synthesis can be inefficient for compounds with unusual structures, biotechnology can replicate the precise stereoisomer ratios found in nature, which is crucial for biological activity. dtu.dk Genetically engineered yeasts, such as Yarrowia lipolytica, and various plants are being developed as "cell factories" to produce pheromones and their precursors. engconfintl.orgdtu.dk

For instance, the production of moth sex pheromones has been successfully demonstrated in yeast fermentation processes. engconfintl.org This involves extensive metabolic engineering to optimize the flux towards the desired pheromone components. engconfintl.org Similarly, plants are being engineered to produce insect pheromones, offering the potential for them to be used as natural dispensers or as biofactories for later extraction. dtu.dklu.se These methods provide an environmentally friendly alternative to traditional chemical synthesis, potentially expanding the use of pheromones in sustainable agriculture for pest control. earlham.ac.uk

Table 1: Comparison of Pheromone Production Methods

| Feature | Chemical Synthesis | Biotechnological Production |

| Starting Materials | Often expensive, hazardous specialty chemicals engconfintl.org | Renewable feedstocks (e.g., sugars) engconfintl.org |

| Process Complexity | Multiple steps, often with expensive catalysts dtu.dk | Fermentation or cultivation engconfintl.org |

| Byproducts | Can include toxic waste engconfintl.org | Generally biodegradable engconfintl.org |

| Stereospecificity | Can be difficult to control | High, mimics natural insect enzymes dtu.dk |

| Cost-Effectiveness | Often high, limiting use to high-value crops dtu.dk | Potentially lower, enabling wider application engconfintl.orgdtu.dk |

Neuroethological Studies of Olfactory Perception and Signal Transduction

Understanding how insects detect and process pheromonal signals like this compound is a central goal of neuroethology. This research involves identifying the specific molecular receptors that bind to the pheromone and tracing the neural pathways that translate this chemical signal into a behavioral response.

The perception of pheromones begins at the periphery, where specialized proteins in the insect's antennae detect and bind to specific chemical cues. nih.gov The key players in this process are the Odorant-Binding Proteins (OBPs) and the Pheromone Receptors (PRs), which are a class of Olfactory Receptors (ORs). nih.gov PRs are responsible for the high specificity of the insect's olfactory system, ensuring that it responds accurately to the correct species-specific signals. nih.gov

The characterization of these receptors is a critical step. For example, studies in Helicoverpa species have shown that orthologous pheromone receptors can exhibit functional differentiation, responding to different aldehyde pheromone components. This highlights how changes in a single receptor can contribute to reproductive isolation and speciation. nih.gov While specific receptors for this compound are a subject of ongoing research, studies on related aldehyde pheromones provide a framework for their identification. For instance, in the African elephant, an OBP has been identified that shows selective affinity for unsaturated linear aldehydes of 16 carbon atoms, demonstrating the fine-tuning of these receptors to specific molecular structures. frontiersin.org The identification and functional characterization of the receptor for this compound would involve expressing candidate receptors in a model system (like Xenopus oocytes or human cell lines) and measuring their response to the compound. chemcom.be

Once a pheromone receptor is activated, it initiates a neural cascade that transmits the signal to the insect's brain. This signal processing is highly organized. Axons from sensory neurons expressing the same type of receptor converge on specific spherical structures in the antennal lobe of the brain called glomeruli. This creates a spatial map of olfactory information.

The processing of this information within the antennal lobe and higher brain centers, such as the mushroom bodies and lateral horn, determines the insect's behavioral output. The neural circuits are responsible for integrating information about the concentration and composition of the pheromone blend, guiding the male moth's upwind flight towards the female. The evolution of these neural processing pathways is tightly linked to the evolution of the pheromone signals themselves and the receptors that detect them. pnas.org

Computational Chemistry and Machine Learning Approaches for Pheromone Design

The fields of computational chemistry and machine learning are introducing new paradigms for understanding and designing novel semiochemicals. These in silico approaches can predict the binding affinity of a ligand to a receptor, screen virtual libraries of compounds, and help design new molecules with desired activities.

By creating three-dimensional models of pheromone receptors, researchers can simulate how ligands like this compound dock into the binding site. This can reveal the key molecular interactions responsible for receptor activation. Machine learning models can be trained on existing data sets of pheromones and their corresponding receptors to predict the activity of new, untested compounds. This can accelerate the discovery of new attractants or disruptants for pest management. These computational tools are invaluable for generating hypotheses that can then be tested experimentally, streamlining the research and development process for new pest control strategies. frontiersin.org

Evolutionary Ecology of Pheromone Communication Systems Involving Aldehydes

Pheromone communication systems are subject to strong selective pressures and provide a powerful model for studying evolution. nih.gov The blend of chemicals produced by a female and the specific tuning of the male's response system must evolve in concert to maintain effective communication. pnas.org Aldehydes are a common class of compounds used as sex pheromones in many moth species. nih.gov

The evolution of these systems can occur through various mechanisms. Research has shown that shifts in the pheromone blend can result from changes in the biosynthetic enzymes, such as desaturases, that create the specific double bond positions in the fatty acid precursors of the pheromones. pnas.org The evolution of moth sex-pheromone desaturase genes appears to follow a "birth-and-death" model, where gene duplication creates new genes that can either evolve new functions or be lost over time. pnas.org

This genetic flexibility can lead to the evolution of new species-specific signals. pnas.org For example, closely related species of moths may use different ratios of the same aldehyde components, or they may use entirely different aldehydes, to ensure reproductive isolation. nih.govnih.gov Experimental evolution studies have demonstrated that the composition of pheromone blends can evolve rapidly in response to selection, and that the genetic correlations between different pheromone components can also change, facilitating this evolutionary divergence. nih.gov

Environmental Risk Assessment Frameworks for Pheromone Applications

The use of semiochemicals like this compound in pest management is considered an environmentally benign alternative to conventional pesticides. wur.nlentomologyjournals.com Pheromones are species-specific, effective at very low concentrations, and readily biodegrade in the environment, which minimizes risks to non-target organisms and reduces chemical residues in food. engconfintl.orgearlham.ac.ukplantprotection.pl

Despite their favorable safety profile, semiochemicals are subject to regulatory oversight to ensure their safe use. wur.nlijoehy.it Environmental risk assessment frameworks evaluate the potential impact of these products on human health and the environment. Regulatory agencies in the United States and the European Union have recognized that pheromones differ significantly from conventional chemical insecticides and have adapted data requirements accordingly. wur.nl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.